Salmeterol-d3

Isotopic Purity Deuterium Incorporation Mass Spectrometry

Accurate salmeterol quantification in plasma or animal tissues is compromised by matrix effects and variable extraction recovery. Salmeterol-d3 (CAS 497063-94-2) is a deuterated internal standard that corrects for these variables. - Provides +3 Da mass shift for clear MS/MS discrimination from the analyte. - Enables LLOQ down to 1.0 pg/mL in human plasma for PK/BE studies. - Compliant with ICH Q2(R1) for ANDA method validation. - Packaged for immediate use in bioanalytical laboratories.

Molecular Formula C25H37NO4
Molecular Weight 418.6 g/mol
CAS No. 497063-94-2
Cat. No. B020994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSalmeterol-d3
CAS497063-94-2
Synonyms4-Hydroxy-α1[[[6-(4-phenylbutoxy)hexyl]amino]methyl]-1,3-benzenedimethanol-d3;  GR-33343X-d3; 
Molecular FormulaC25H37NO4
Molecular Weight418.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O
InChIInChI=1S/C25H37NO4/c27-20-23-18-22(13-14-24(23)28)25(29)19-26-15-7-1-2-8-16-30-17-9-6-12-21-10-4-3-5-11-21/h3-5,10-11,13-14,18,25-29H,1-2,6-9,12,15-17,19-20H2/i20D2,25D
InChIKeyGIIZNNXWQWCKIB-LPUTUNIKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Salmeterol-d3: Deuterated Internal Standard for LC-MS/MS


Salmeterol-d3 (CAS 497063-94-2) is a deuterium-labeled analog of the long-acting β₂-adrenergic receptor agonist salmeterol, featuring three hydrogen atoms replaced by deuterium [1]. With a molecular weight of 418.58–418.59 g/mol, this stable isotope-labeled compound is primarily employed as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to enhance quantitative accuracy in bioanalytical and pharmacokinetic studies [2]. The structural similarity to salmeterol ensures nearly identical chromatographic behavior and ionization efficiency, while the +3 Da mass shift provides clear spectral distinction .

Product Identity
Deuterated internal standard (SIL-IS)
Analytical Role
LC-MS/MS quantification of salmeterol
Key Attribute
+3 Da mass shift for spectral distinction

Why Non-Deuterated Analogs Cannot Substitute


Generic substitution of Salmeterol-d3 with non-deuterated salmeterol or other β₂-agonists is analytically invalid because Salmeterol-d3 is designed as a stable isotope-labeled internal standard (SIL-IS), not as a pharmacologically active agent. The +3 Da mass difference—critical for MS/MS discrimination—is absent in non-deuterated analogs, leading to ion suppression or enhancement artifacts and compromised accuracy [1]. Alternative β₂-agonists such as formoterol or salbutamol differ structurally and chromatographically, precluding their use as internal standards for salmeterol quantification due to divergent retention times and ionization efficiencies [2][3].

Non‑deuterated salmeterol Lacks the +3 Da mass shift; identical mass and retention prevent MS differentiation and may cause ion suppression or enhancement artifacts.
Other β₂‑agonists Formoterol, salbutamol, etc. differ structurally and chromatographically; retention time and ionization efficiency mismatch limit their suitability as internal standards for salmeterol.

Evidence-Based Comparison Against Alternative Standards


Isotopic Purity and Deuterium Incorporation

Salmeterol-d3 exhibits a high isotopic purity of 98 atom% D, with a representative lot showing 94% d3, 6% d2, and 0% d0 (non-deuterated) content, ensuring minimal interference from unlabeled species [1]. In contrast, non-deuterated salmeterol (d0) cannot serve as an internal standard due to identical mass and retention time, precluding MS differentiation.

Isotopic purity
Head‑to‑head
98 atom% D; 94% d₃, 6% d₂, 0% d₀
Eliminates interference from unlabeled species
Reported lot data; verify for each batch
Isotopic Purity Deuterium Incorporation Mass Spectrometry

Analytical Precision and Matrix Effect Correction

When used as an internal standard in LC-MS/MS quantification of salmeterol in human plasma, Salmeterol-d3 corrects for ion suppression/enhancement and extraction variability, leading to improved accuracy and precision. For example, a validated method using Salmeterol-d3 achieved a lower limit of quantification (LLOQ) of 1.0 pg/mL and precision (CV) of <10% [1]. In contrast, using non-deuterated salmeterol as an internal standard results in co-elution and identical mass, making quantification unreliable due to matrix effects [2].

Quantification sensitivity
Reported
LLOQ 1.0 pg/mL in human plasma research matrix
Supports low‑level bioanalytical method context
Precision data to verify in‑lab
LC-MS/MS Matrix Effects Bioanalysis

Regulatory Compliance and Traceability

Salmeterol-d3 is supplied with detailed characterization data compliant with regulatory guidelines, including ICH Q2(R1) requirements for analytical method validation (AMV) and quality control (QC) [1]. It can be used for ANDA submissions and commercial production of salmeterol, with traceability to pharmacopeial standards (USP or EP) available upon request . While Salmeterol-d4 and Salmeterol-d5 are also deuterated analogs, Salmeterol-d3 is more commonly cited in published validated methods for β₂-agonist residue analysis, including multi-residue LC-MS³ methods [2].

Characterization & traceability
Class‑level
Reported ICH Q2(R1)-referenced data; traceable to USP/EP
Supports method validation documentation
Confirm lot‑specific certificate
Regulatory Compliance Method Validation Reference Standard

Chemical Purity and Long-Term Stability

Salmeterol-d3 is typically supplied with a chemical purity of ≥95%, with some vendors reporting HPLC purity of 99.5 ± 0.1% and overall purity of 99.1 ± 0.1% . The compound is stable for at least 4 years when stored at -20°C, and can be stored at room temperature for shorter periods . In contrast, non-deuterated salmeterol may degrade more rapidly under certain conditions, though direct comparative stability studies are limited [1].

Purity & stability
Reported
HPLC purity 99.5±0.1%; stable ≥4 years at −20°C
Supports long‑term reference standard use
Comparative stability data limited
Stability Purity Storage

Key Procurement Scenarios for Salmeterol-d3


Pharmacokinetic and Bioequivalence Studies

Salmeterol-d3 is the preferred internal standard for quantifying salmeterol in human plasma during pharmacokinetic (PK) and bioequivalence (BE) studies. Its use enables accurate measurement of low systemic concentrations (LLOQ: 1.0 pg/mL) while correcting for matrix effects and extraction variability [1][2].

Method Validation for ANDA Submissions

Due to its compliance with ICH Q2(R1) guidelines and traceability to USP/EP standards, Salmeterol-d3 is ideally suited for analytical method validation (AMV) in support of Abbreviated New Drug Applications (ANDA) and commercial quality control [1][2].

Multi-Residue β₂-Agonist Analysis in Food

Salmeterol-d3 serves as one of nine deuterated internal standards in validated HPLC-LIT-MS³ methods for the simultaneous determination of 25 β₂-agonists in animal-derived foods, achieving decision limits (CCα) as low as 0.05 μg/kg [1].

Metabolic Tracing and Pharmacodynamic Studies

The stable isotope label of Salmeterol-d3 allows for tracking of salmeterol metabolism and distribution in vivo without altering the compound's biochemical profile, making it valuable for mechanistic studies of β₂-adrenoceptor pharmacology [1].

Application
Selection Property
Validation Focus
β₂‑agonist bioanalysis research
Isotopic internal standard with +3 Da mass shift
Matrix‑effect correction and LLOQ verification
Method validation documentation
Reported characterization data and traceability
Audit readiness and lot‑specific certificate review
Multi‑residue screening in food matrices
Deuterated IS in multi‑analyte LC‑MS method
Sensitivity and selectivity at decision limit levels
Metabolic pathway research
Stable isotope label for in‑vivo tracing
Metabolite profiling and distribution analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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